Correolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

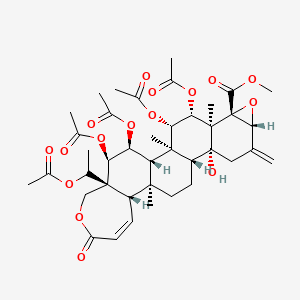

コレオリドは、コスタリカの樹木であるスパケア・コレアから単離されたノルトリテルペン化合物です。 免疫抑制特性と、特にヒトTリンパ球のKv1.3チャネルなどの電圧依存性カリウムチャネルを遮断する能力が知られています 。この化合物は、免疫学と神経生物学における潜在的な治療応用の可能性により、大きな関心を集めています。

準備方法

コレオリドは通常、スパケア・コレアの樹皮から、一連の抽出と精製プロセスによって単離されます。コレオリドの合成経路には、酸化、還元、環化反応の複数の段階を含む、複雑な有機合成技術が含まれます。

化学反応の分析

Fragmentation Reaction of Correolide-Type E-Ring Ketones

The most extensively studied reaction of this compound involves a fragmentation pathway triggered by ozonolysis followed by lithium chloride (LiCl) treatment .

Reaction Sequence:

-

Ozonolysis : this compound (1) undergoes ozonolysis to form ketone 2.

-

LiCl-Induced Fragmentation : Ketone 2 reacts with LiCl, leading to a multi-step fragmentation process.

Proposed Mechanism :

-

Retroaldol Reaction : Cleavage of the C–C bond adjacent to the ketone group.

-

Nucleophilic Epoxide Opening : Attack by chloride ions on the strained epoxide moiety.

-

Acetoxy Elimination : Loss of acetoxy groups via β-elimination.

Key Observations:

-

The reaction is specific to the this compound-type E-ring ketone structure.

-

Generates fragmented products with retained biological activity, such as immunosuppressant derivatives .

Functional Group Reactivity

This compound’s structure includes epoxide, ester, hydroxyl, and acetyl groups, enabling diverse reactivity:

Epoxide Reactivity

-

Nucleophilic Opening : The strained epoxide undergoes nucleophilic attack by halides (e.g., Cl⁻) or water, forming diols or halogenated intermediates .

-

Chelation with Metal Ions : Epoxy oxygen participates in K⁺ chelation within potassium channels, critical for its biological activity .

Ester and Acetoxy Groups

-

Hydrolysis : Under acidic or basic conditions, ester and acetoxy groups hydrolyze to carboxylic acids or alcohols .

-

Substitution Reactions : Acetoxy groups undergo nucleophilic substitution with amines or thiols .

Mechanistic Insights from Structural Studies

Monte Carlo-energy minimization studies reveal how this compound’s oxygen-rich structure facilitates interactions in chemical and biological systems :

Key Findings:

-

K⁺ Chelation : Oxygen atoms at the poles of this compound chelate K⁺ ions in Kv1.3 channels, stabilizing ligand-receptor complexes (Table 1) .

-

Role of Hydrophobic Residues : Despite its nucleophilic character, hydrophobic interactions with channel residues (e.g., Val417, Leu418) dominate binding energetics .

Table 1: Contributions of this compound-Sensing Residues to Ligand-Receptor Energy

| Residue | Energy Contribution (kcal/mol) | Role in Binding |

|---|---|---|

| Val417 | -2.6 to -4.7 | Stabilizes retroaldol intermediates |

| Leu418 | -0.9 to -1.9 | Facilitates hydrophobic interactions |

| Thr391/392 | Variable | Mediates K⁺ chelation |

Synthetic and Pharmacological Derivatives

Fragmentation products and modified this compound derivatives retain immunosuppressant activity by blocking Kv1.3 channels in T-cells :

科学的研究の応用

Chemical Properties and Mechanism of Action

Correolide exhibits significant immunosuppressant properties by inhibiting Kv1.3 channels, which are crucial for T cell activation and proliferation. The compound's mechanism involves blocking these channels, thereby affecting cellular excitability and calcium influx in T cells. This action positions this compound as a potential therapeutic agent for autoimmune diseases and transplant rejection .

Chemistry

This compound serves as a model compound in organic synthesis studies. Researchers utilize it to explore reaction mechanisms and develop synthetic routes that can lead to novel derivatives with enhanced biological activities.

Table 1: this compound Derivatives and Their Properties

| Derivative Name | Biological Activity | Reference |

|---|---|---|

| This compound A | Potent Kv1.3 Inhibitor | |

| This compound B | Immunosuppressant | |

| This compound C | Anticancer Activity |

Biology

In biological research, this compound is instrumental in studying the function of potassium channels across various systems. Its role in regulating cellular excitability makes it a valuable tool for understanding ion channel dynamics and their implications in health and disease .

Medicine

Due to its immunosuppressant properties, this compound is being investigated as a treatment option for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its selective inhibition of Kv1.3 channels suggests potential therapeutic applications in managing T cell-mediated conditions .

Case Study: Immunosuppression

A study demonstrated that this compound effectively reduced T cell proliferation in vitro, indicating its potential as a therapeutic agent for preventing transplant rejection .

Industry

This compound and its derivatives are being explored for their potential use in developing new pharmaceuticals. The compound's unique properties make it a candidate for creating innovative therapeutic agents targeting various diseases .

作用機序

コレオリドは、ヒトTリンパ球のKv1.3チャネルを遮断することによってその効果を発揮します。これらのチャネルは、T細胞の膜電位を維持し、カルシウム流入を調節するために不可欠です。 これらのチャネルを遮断することで、コレオリドはT細胞の活性化と増殖を阻害し、その免疫抑制効果をもたらします 。 コレオリドの分子標的は、コレオリドが結合してチャネルを閉じた状態に安定化させるKv1.3チャネルの孔を裏打ちするヘリックスです .

類似化合物との比較

コレオリドは、Kv1.3チャネルの特定の標的化により、カリウムチャネルブロッカーの中でユニークです。類似の化合物には、次のようなものがあります。

マルガトキシン: Kv1.3チャネルを標的とするもう1つのカリウムチャネルブロッカーですが、結合メカニズムが異なります。

アジトキシン: Kv1.3を含むカリウムチャネルを遮断するペプチド毒素ですが、構造と作用機序が異なります。

カリブドトキシン: Kv1.3を含むさまざまなカリウムチャネルを遮断するサソリ毒ですが、コレオリドに比べて選択性が低い.

コレオリドのユニークさは、Kv1.3チャネルへの特異的な結合と、免疫学および神経生物学における治療応用の可能性にあります .

特性

分子式 |

C40H52O16 |

|---|---|

分子量 |

788.8 g/mol |

IUPAC名 |

methyl (1S,2R,3S,4R,5R,6S,8R,11R,12R,15S,16S,22R,23R,24S)-3,4,23,24-tetraacetyloxy-22-(1-acetyloxyethyl)-11-hydroxy-2,5,15-trimethyl-9-methylidene-19-oxo-7,20-dioxahexacyclo[13.9.0.02,12.05,11.06,8.016,22]tetracos-17-ene-6-carboxylate |

InChI |

InChI=1S/C40H52O16/c1-18-16-39(48)26-14-15-35(8)25-12-13-27(46)50-17-38(25,19(2)51-20(3)41)31(53-22(5)43)28(52-21(4)42)29(35)36(26,9)32(54-23(6)44)33(55-24(7)45)37(39,10)40(30(18)56-40)34(47)49-11/h12-13,19,25-26,28-33,48H,1,14-17H2,2-11H3/t19?,25-,26+,28-,29-,30+,31-,32+,33-,35-,36-,37+,38+,39+,40-/m0/s1 |

InChIキー |

VKDXHXWBOARFPD-IHWRNOMOSA-N |

異性体SMILES |

CC([C@]12COC(=O)C=C[C@H]1[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]([C@@H]2OC(=O)C)OC(=O)C)([C@@H]([C@@H]([C@@]5([C@]4(CC(=C)[C@@H]6[C@]5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

正規SMILES |

CC(C12COC(=O)C=CC1C3(CCC4C(C3C(C2OC(=O)C)OC(=O)C)(C(C(C5(C4(CC(=C)C6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

同義語 |

correolide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。